2-(4-chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-methyl-4-quinolinecarboxylate
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Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-methyl-4-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-methyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-(4-chlorophenyl)-2-oxoethyl chloride with 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-methyl-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-methyl-4-quinolinecarboxylate: Unique due to its specific substitution pattern on the quinoline core.
2-(4-Chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-quinoline-4-carboxylate: Lacks the methyl group on the quinoline core.
2-(4-Chlorophenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-6-quinoline-4-carboxylate: Lacks the methyl group on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
355394-39-7 |
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Molecular Formula |
C27H22ClNO3 |
Molecular Weight |
443.9g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H22ClNO3/c1-16-4-11-24-22(12-16)23(14-25(29-24)20-6-5-17(2)18(3)13-20)27(31)32-15-26(30)19-7-9-21(28)10-8-19/h4-14H,15H2,1-3H3 |
InChI Key |
CTLMFMFWGHAHIE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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